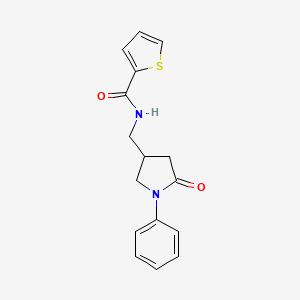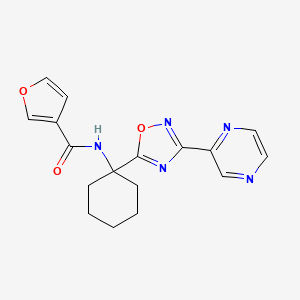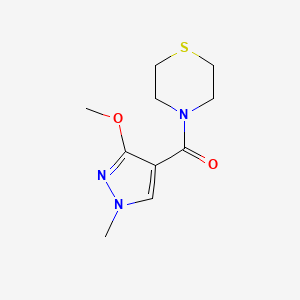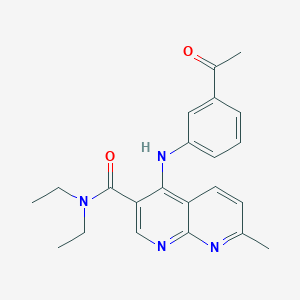![molecular formula C13H18N4O B2416276 4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 881040-92-2](/img/structure/B2416276.png)
4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one, also known as 4-AEDMAPP, is a pyrazolone-based compound that has been studied for its potential use in scientific research. It has been found to possess a variety of biochemical and physiological effects, and has been used for a wide range of applications in laboratory experiments.
Scientific Research Applications
Spectroscopic and Crystallographic Investigations
- A study focused on the synthesis and characterization of Schiff base ligands related to the compound of interest. These compounds were studied using various spectroscopic methods and X-ray crystallography. This research aids in understanding the molecular structure and properties of similar compounds (Hayvalı, Unver, & Svoboda, 2010).
Corrosion Inhibition
- A Schiff base derivative of a similar compound was investigated for its ability to inhibit steel corrosion in acidic environments. This research is significant in industrial applications where corrosion prevention is crucial (Emregül & Hayvalı, 2006).
Development of Fluorescent Chemosensors
- The compound and its derivatives have been explored for creating fluorescent chemosensors. Such sensors are crucial for detecting specific ions, like Al3+, with high selectivity and sensitivity, which has applications in environmental monitoring and diagnostics (Asiri et al., 2018).
Optical Properties in Thin Films
- Research into the optical absorption and refraction properties of antipyrine derivatives in thin films. Such studies are important in the development of materials for optical devices and electronics (El-Ghamaz et al., 2017).
Antimicrobial Activity
- Several derivatives have shown antimicrobial activities, which can be harnessed in developing new antibacterial drugs and treatments (Asiri & Khan, 2010).
Structural Studies
- Structural studies of derivatives have been conducted to understand their molecular configurations and interactions. This knowledge contributes to the design of compounds with desired properties (Mnguni & Lemmerer, 2015).
Anticancer Research
- Some derivatives have been tested for their efficacy against cancer cell lines, showing potential in the development of new anticancer drugs (Ghorab et al., 2014).
properties
IUPAC Name |
4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-17(2)10-5-3-9(4-6-10)12-11(7-8-14)13(18)16-15-12/h3-6H,7-8,14H2,1-2H3,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFRIARZMZWOFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=O)NN2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2416193.png)


![6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B2416197.png)

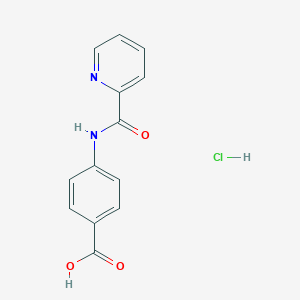
![3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone](/img/structure/B2416202.png)
![N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B2416203.png)


